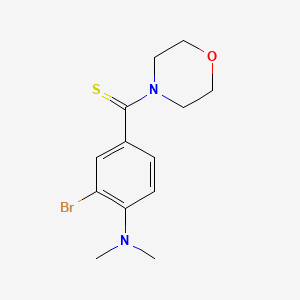

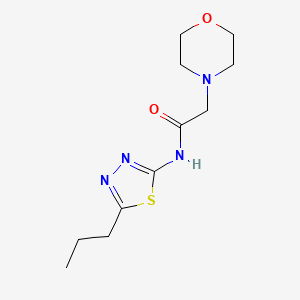

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis : Dimethylformamide has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, which is a type of Heck carbonylation reaction. This process is significant in synthesizing aryl amides, with morpholine being one of the amines employed in the reaction. Such methods are crucial for the production of various pharmaceutical and chemical intermediates (Wan, Alterman, Larhed, & Hallberg, 2002).

Pharmaceutical Intermediates : The compound 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, demonstrates the significance of brominated and morpholine-containing compounds in pharmaceutical synthesis. Different synthetic routes starting from bromobenzene highlight the versatility of these compounds in medicinal chemistry (Luo Lingyan et al., 2011).

Polymer Chemistry and Material Science : In polymer chemistry and material science, the synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, which are important for their high-spin cationic states and potential applications in electronic materials (Ito et al., 2002).

Chemical Synthesis and Reactions : The study of reactions like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole demonstrates the reactivity and usefulness of brominated compounds in chemical synthesis, especially in the formation of complex molecules like benzothiophenes (Petrov, Popova, & Androsov, 2015).

Enzymatic Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where substituents like morpholine are used, illustrates the application of such compounds in developing therapeutic agents targeting specific enzymes (Boschelli et al., 2001).

Metal Complexes and Coordination Chemistry : Metal halide complexes of morpholine-4-thiocarbonic acid anilide, as studied in coordination chemistry, are significant for their spectroscopic characteristics and potential applications in catalysis and material science (Venkappayya & Brown, 1974).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYAWZTGZBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)